molecular formula C17H19NO3 B2588988 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2309781-74-4

2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2588988
CAS No.: 2309781-74-4
M. Wt: 285.343
InChI Key: ZOKZWSWZVOZTNR-UHFFFAOYSA-N
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Description

This compound features a benzodioxol-5-yl moiety linked to an ethanone group, which is further attached to an 8-azabicyclo[3.2.1]octane scaffold with a methylidene substituent at position 2. The benzodioxol group is a known pharmacophore in neuroactive compounds, suggesting possible central nervous system (CNS) activity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-6-13-3-4-14(7-11)18(13)17(19)9-12-2-5-15-16(8-12)21-10-20-15/h2,5,8,13-14H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKZWSWZVOZTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the isocyanide insertion reaction, which has been used to synthesize similar compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to the bicyclic structure of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of the azabicyclo scaffold can selectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may share similar effects due to its structural characteristics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against Gram-positive bacteria, which is significant for developing new antibiotics amid rising resistance . This highlights the potential for synthesizing derivatives that could enhance efficacy against resistant strains.

Synthetic Intermediate

The unique structure of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one makes it an attractive synthetic intermediate in organic chemistry. It can be utilized in the synthesis of other complex molecules, particularly those involving nitrogen-containing heterocycles . The azabicyclo framework is particularly useful in the synthesis of pharmaceuticals due to its ability to mimic natural products.

Synthesis and Characterization

A study on the synthesis of related azabicyclo compounds demonstrated successful methodologies for creating complex structures with high yields and purity . These methods can be adapted to synthesize 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, showcasing its potential as a versatile building block.

In vitro studies assessing the biological activity of structurally similar compounds have provided insights into their mechanisms of action against cancer cells and bacteria . These findings underscore the importance of further exploring the pharmacodynamics and pharmacokinetics of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one.

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Anticancer ActivityPotential inhibitor of tumor growth
Antimicrobial PropertiesModerate activity against Gram-positive bacteria
Synthetic IntermediateBuilding block for complex organic synthesis

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include neurotransmitter signaling, metabolic processes, or cellular signaling cascades .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in:

  • Substituents on the ethanone group: Benzodioxol vs. naphthyloxy or diarylmethoxy.
  • Modifications to the azabicyclo ring : Methylidene, cyclopropylidene, or aryl substituents.
  • Auxiliary functional groups : Amines, halogens, or bulky aromatic systems.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1/R2) Molecular Weight Key Features
Target Compound R1: Benzodioxol-5-yl; R2: Methylidene ~327.3* High rigidity; benzodioxol enhances lipophilicity (logP ~2.5)
BJ48827 R1: Naphthalen-2-yloxy; R2: Methylidene 307.39 Increased hydrophobicity (logP ~3.1); potential for π-π stacking
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one R1: Benzodioxol-5-yl; R2: Cyclopropylidene ~339.4* Cyclopropylidene adds steric bulk; may reduce metabolic oxidation
1-(2H-1,3-Benzodioxol-5-yl)-2-(Dimethylamino)butan-1-one R1: Benzodioxol-5-yl; R2: Dimethylamino 261.3 Simplified structure; tertiary amine may improve solubility but reduce CNS penetration

*Estimated based on structural similarity to BJ48827 .

Crystallographic and Computational Data

  • SHELX Software : Widely used for crystallographic refinement of azabicyclo compounds (e.g., ’s fluoro-nitrophenyl derivative) . The target compound’s methylidene group likely induces torsional strain, as seen in SHELX-refined structures of similar bicyclic systems .
  • Docking Studies : Analogues with bulky R1 groups (e.g., naphthyloxy) show higher predicted binding to hydrophobic pockets in serotonin receptors compared to benzodioxol derivatives .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzodioxole moiety linked to an azabicyclo framework, which is known for various pharmacological properties. The presence of multiple functional groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar benzodioxole derivatives found that they exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that lipophilicity plays a crucial role in their efficacy .

Anticancer Studies

Research focused on benzodioxole derivatives has shown promising results in inhibiting cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range . Further studies are needed to elucidate the specific pathways affected by this compound.

Neuroprotective Potential

Investigations into the neuroprotective effects of related compounds have indicated that they might protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Case Studies

Several case studies have been documented regarding the biological activity of benzodioxole derivatives:

  • Case Study 1 : A derivative showed significant inhibition of SIRT2, an important target for cancer therapy, with an IC50 value of 3.81 µM .
  • Case Study 2 : In vitro studies demonstrated that a related compound enhanced neuronal survival under oxidative stress conditions, indicating its potential as a neuroprotective agent .

Data Table

Activity TypeCompound TestedIC50 Value (µM)Reference
AntimicrobialBenzodioxole Derivative15.0
AnticancerBenzodioxole Derivative3.81
NeuroprotectiveRelated CompoundNot specified

Q & A

Q. What are effective synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of bicyclic compounds like this often employs radical cyclization or multi-step coupling reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved high diastereocontrol (>99%) in analogous azabicyclo systems . Key optimizations include:

  • Temperature control (e.g., reflux in toluene for radical stability).
  • Substituent positioning on the azabicyclo core to minimize steric hindrance.
  • Use of protecting groups (e.g., benzodioxol) to prevent side reactions.
    For the benzodioxol moiety, coupling reactions with pre-functionalized intermediates (e.g., Suzuki-Miyaura) may enhance regioselectivity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : SHELXL (via SHELX suite) is the gold standard for structural refinement. For chiral centers, use the Flack parameter (x) to resolve enantiopolarity ambiguities .
  • NMR : 1^1H and 13^{13}C NMR with DEPT-135 can confirm methylidene and benzodioxol proton environments. NOESY helps assign stereochemistry in the azabicyclo system .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments from NMR, X-ray, and computational models be resolved?

  • Step 1 : Cross-validate X-ray data (SHELXL-refined) with NMR-derived NOE correlations. For example, axial vs. equatorial proton orientations in the azabicyclo ring can be confirmed via NOESY .
  • Step 2 : Use the Flack parameter (x) to resolve chiral ambiguities in X-ray data. Avoid the η parameter, which may overestimate precision in near-centrosymmetric structures .
  • Step 3 : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) to identify outliers .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to map the benzodioxol moiety’s π-π stacking potential.
  • MD simulations : AMBER or GROMACS can simulate ligand-receptor stability, focusing on the methylidene group’s conformational flexibility .
  • QSAR : Train models on azabicyclo derivatives with known bioactivity to correlate substituent effects (e.g., benzodioxol electron density) with potency .

Q. How to design structure-activity relationship (SAR) studies focusing on the benzodioxol and azabicyclo moieties?

  • Variation strategy :
    • Benzodioxol : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to test π-stacking effects.
    • Azabicyclo : Replace methylidene with sp³ carbons to probe steric tolerance.
  • Assays : Use radioligand binding (e.g., 3^3H-labeled analogs) to quantify affinity shifts. Pair with functional assays (cAMP or calcium flux) to assess efficacy .

Methodological Challenges

Q. How to optimize purification for high enantiomeric excess (ee) in azabicyclo derivatives?

  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers.
  • Crystallization : Use diastereomeric salt formation (e.g., tartaric acid) for scalable resolution. Radical cyclization conditions (e.g., AIBN/toluene) can inherently bias ee via transition-state control .

Q. What strategies address conflicting bioactivity data across in vitro and in vivo studies?

  • Metabolic stability : Test hepatic microsome clearance to identify rapid degradation (e.g., benzodioxol oxidation).
  • Pharmacokinetics : Use LC-MS/MS to measure brain penetration, critical for CNS-targeting azabicyclo compounds .
  • Data normalization : Apply Hill equation fitting to account for assay-specific variability (e.g., receptor density differences) .

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